Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylethyl) ester
Description
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylethyl) ester (CAS 67969-80-6) is a sulfur-containing dicarbonic acid derivative with a mixed esterification pattern. Its molecular structure features two thiocarbonyl groups (C=S) and hydroxyl groups, esterified with ethyl and isopropyl substituents. The compound’s InChIKey is VQHZQZJXKJJQHX-UHFFFAOYSA-N, and its molecular formula is C₇H₁₂O₄S₂. Key physicochemical properties include a cLogP (calculated octanol-water partition coefficient) of 1.98, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, suggesting moderate lipophilicity and polar surface interactions. This compound is listed in regulatory databases such as the Non-domestic Substances List (NDSL) in Canada, indicating its industrial relevance and regulated status.
Properties
CAS No. |
67969-80-6 |
|---|---|
Molecular Formula |
C7H12O3S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
ethyl propan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C7H12O3S2/c1-4-9-6(8)12-7(11)10-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
PMSBCOOHHFLFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=S)OC(C)C |
Origin of Product |
United States |
Biological Activity
Thiodicarbonic acid, specifically the compound represented as , is a sulfur-containing organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Thiodicarbonic acid is characterized by its unique structure that includes hydroxyl groups and a thioester linkage. The presence of these functional groups is significant for its biological activity.
- Molecular Formula: C₉H₁₄O₄S₂
- Molecular Weight: 246.34 g/mol
- Solubility: Soluble in polar solvents like water and ethanol.
The biological activity of thiodicarbonic acid derivatives often stems from their ability to interact with various biological targets. The thioester group can undergo hydrolysis, leading to the formation of reactive intermediates that can affect cellular processes.
Potential Mechanisms:
- Antioxidant Activity: Compounds with hydroxyl groups are known to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties: Similar compounds have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition: The thioester moiety may inhibit specific enzymes involved in metabolic pathways.
Biological Activity Data
A summary of findings related to the biological activity of thiodicarbonic acid and its derivatives is presented below:
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various thiodicarbonic acid derivatives, it was found that certain modifications increased efficacy against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested using standard microbiological techniques, revealing a structure-activity relationship that highlighted the importance of hydroxyl group positioning.
Case Study 2: Antioxidant Efficacy
Research focused on the antioxidant potential of thiodicarbonic acid derivatives showed that compounds with multiple hydroxyl groups exhibited enhanced scavenging activity against DPPH radicals. This suggests potential applications in preventing oxidative damage in biological systems.
Case Study 3: Enzyme Inhibition
Another study explored the inhibitory effects of thiodicarbonic acid on specific metabolic enzymes. The results indicated that the compound could effectively inhibit enzymes involved in lipid metabolism, suggesting a role in modulating metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to the thiodicarbonic acid ester family, which includes derivatives with varying ester substituents and sulfur-oxygen configurations. Below is a comparative analysis with structurally related compounds:
*Estimated based on alkyl chain length and aromaticity.
Key Findings:
Ester Substituent Effects: The ethyl/isopropyl substituents in the target compound (CAS 67969-80-6) confer intermediate lipophilicity (cLogP = 1.98) compared to the more lipophilic dodecyl/pyridinylmethyl derivative (cLogP ~4.50).
Sulfur-Oxygen Configuration: The target compound’s dual thiocarbonyl (C=S) and hydroxyl groups enable both nucleophilic (via -OH) and electrophilic (via C=S) reactivity.
Regulatory and Safety Profiles: CAS 67969-80-6 and related reaction products (e.g., CAS 68479-17-4) are listed on Canada’s NDSL, requiring compliance with non-domestic substance regulations. Thioimidodicarbonic acid O-(1,1-dimethylethyl) S-ester (CAS 81931-13-7) lacks detailed safety data, highlighting a gap compared to the well-documented diethyl ester (CAS 2905-52-4), which has established MSDS protocols.
Q & A
Q. What is the correct IUPAC nomenclature for this compound, and how are the ester groups prioritized in naming?
The compound is named using IUPAC Rule C-543 for thiocarboxylic acid esters. The principal chain is selected to maximize functional groups (here, the thiocarbonic acid core). The substituents are ordered by priority: the 1-ethyl group (ethoxy) and 3-(1-methylethyl) group (isopropoxy) are assigned positions based on their attachment to the sulfur-containing backbone. The full name reflects the esterification of both hydroxyl groups on the thiodicarbonic acid scaffold .
Q. What synthetic routes are documented for preparing thiodicarbonic acid esters, and what reagents are critical for regioselectivity?
Synthesis typically involves reacting thiodicarbonic acid with alkyl halides or alcohols under acidic catalysis. For example, tetraethyl thiodiphosphate (a structurally analogous compound) is synthesized via phosphorylation with POCl₃ followed by esterification with ethanol . Regioselectivity in this compound may require protecting/deprotecting strategies for the hydroxyl groups to avoid cross-reactivity.
Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate between the thiocarbonyl and carbonyl groups in this compound?
- ¹³C NMR : The thiocarbonyl (C=S) resonates at ~190–210 ppm, distinct from the carbonyl (C=O) at ~160–180 ppm.
- IR : C=S stretching appears near 1050–1250 cm⁻¹ (weaker intensity), while C=O absorbs strongly at ~1650–1750 cm⁻¹ .
- Mass spectrometry : Fragmentation patterns will show loss of ethoxy (46 Da) and isopropoxy (60 Da) groups.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectral data for thiodicarbonic acid derivatives?
Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from solvent effects, tautomerism, or impurities. Researchers should:
Q. How can derivatization improve the detection of hydroxyl and carboxyl moieties in this compound during GC-MS analysis?
Hydroxyl groups can be derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers, enhancing volatility and ionization efficiency. Carboxyl groups may require methylation with diazomethane. Post-derivatization, GC-MS parameters (e.g., column polarity, temperature gradient) must optimize separation of the TMS and methylated derivatives .
Q. What computational methods predict the hydrolysis kinetics of the ester linkages under varying pH conditions?
Density Functional Theory (DFT) calculations can model transition states for ester hydrolysis. Key parameters include:
- Solvent-accessible surface area (SASA) of the ester bonds.
- pKa values of the thiocarbonic acid scaffold (estimated via COSMO-RS). Experimental validation via pH-controlled kinetic studies (e.g., UV-Vis monitoring at 240–260 nm for thioester degradation) .
Methodological Considerations
- Handling Data Contradictions : Apply iterative triangulation by cross-referencing spectral, chromatographic, and computational data. Use Bayesian statistics to weigh conflicting evidence .
- Synthetic Optimization : Use DoE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst loading) for yield improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
